molecular formula C10H9N3O B1384267 2-(2-Aminopyrimidin-4-yl)phenol CAS No. 31964-89-3

2-(2-Aminopyrimidin-4-yl)phenol

Cat. No.: B1384267
CAS No.: 31964-89-3
M. Wt: 187.2 g/mol
InChI Key: PAHHIHLLTIABLF-UHFFFAOYSA-N
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Description

2-(2-Aminopyrimidin-4-yl)phenol is a compound that belongs to the group of amino pyrimidine phenol derivatives. It has garnered attention in research and industrial settings due to its unique physical and chemical properties. The compound’s molecular formula is C10H9N3O, and it is known for its stability and solubility in solvents like DMSO and DMF.

Biochemical Analysis

Biochemical Properties

2-(2-Aminopyrimidin-4-yl)phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of cyclin-dependent kinases, specifically CDK1 and CDK2 . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in cell cycle regulation. The compound’s ability to inhibit these kinases suggests its potential use in cancer therapy, where controlling cell proliferation is essential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on CDK1 and CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, this compound may alter gene expression patterns, leading to changes in the production of proteins that regulate cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK1 and CDK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation, although the exact duration of its effectiveness can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK1 and CDK2 without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and effectiveness. Additionally, its interaction with metabolic enzymes may affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . These interactions can influence its accumulation and localization, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating the compound in areas where its target enzymes or proteins are abundant, thereby maximizing its inhibitory potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyrimidin-4-yl)phenol typically involves the reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. This reaction proceeds through a series of steps, including ring closure, aromatization, and formation of the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyrimidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The phenolic and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties.

Scientific Research Applications

2-(2-Aminopyrimidin-4-yl)phenol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: In biological research, the compound and its derivatives are investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.

    Medicine: The compound has shown promise as a potential antitumor agent.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyrimidin-4-yl)-4-methylphenol
  • 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol
  • 4-(3-Aminopyridin-2-ylamino)phenol

Uniqueness

Compared to its similar compounds, 2-(2-Aminopyrimidin-4-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the phenolic hydroxyl group in this compound enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets . This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHHIHLLTIABLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (1.21 g, 52.6 mmol) is added to 200 ml methanol to prepare a solution of sodium methoxide. After addition of guanidine hydrochloride (12.41 g, 129.9 mmol) and 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one (5.0 g, 26.15 mmol; J. Heterocyclic Chem., 14:345, 1977) the mixture is heated at reflux over night. The reaction solvent is removed under reduced pressure, and the residue treated with water. The resulting precipitate is collected by filtration and dried in vacuo to give 4.25 g of 2-amino-4-(2-hydroxyphenyl)pyrimidine (87%). This pyrimidine pre-cursor is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 2.05 g of the title epoxide (37.5%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.41 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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